molecular formula C12H14N4O2S B2831873 1-(2-Methoxyethyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea CAS No. 1207054-02-1

1-(2-Methoxyethyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea

Cat. No.: B2831873
CAS No.: 1207054-02-1
M. Wt: 278.33
InChI Key: ULRGZXUCOMZBJD-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea is a useful research compound. Its molecular formula is C12H14N4O2S and its molecular weight is 278.33. The purity is usually 95%.
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Scientific Research Applications

Anticancer Agents

A study by Feng et al. (2020) on the synthesis and biological evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives highlighted their significant antiproliferative effects against various cancer cell lines. The derivatives demonstrated potent inhibitory activities, with certain compounds showing comparable effects to the control sorafenib, suggesting their potential as new anticancer agents and BRAF inhibitors for further research (Feng et al., 2020).

Supramolecular Chemistry

Kwiatkowski et al. (2019) explored the conformational equilibrium and tautomerism in ureido-N-iso-propyl,N’-4-(3-pyridin-2-one)pyrimidine and its 2-methoxy pyridine derivative. Their study revealed that the compounds readily form triple hydrogen-bonded complexes with specific partners, showcasing the potential of these derivatives in molecular sensing based on tautomerism controlled by conformational state (Kwiatkowski et al., 2019).

Chemical Synthesis and Modification

Li and Chen (2008) developed a simple and efficient method for the synthesis of 1-(substituted)-3-(5-(substituted)-1,3,4-thiadiazol-2-yl) ureas under microwave irradiation. This methodology offered a new route for preparing such derivatives, with the potential for various applications in chemical synthesis and modification (Li & Chen, 2008).

Fluorescence Sensing

Jordan et al. (2010) prepared fluorescent pyrid-2-yl ureas for binding carboxylic acids, demonstrating that the sensors could emit light with shifts in fluorescence upon the addition of strong organic acids. This property suggests their application in fluorescence sensing and the development of chemical sensors (Jordan et al., 2010).

Properties

IUPAC Name

1-(2-methoxyethyl)-3-(4-pyridin-2-yl-1,3-thiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c1-18-7-6-14-11(17)16-12-15-10(8-19-12)9-4-2-3-5-13-9/h2-5,8H,6-7H2,1H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULRGZXUCOMZBJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NC1=NC(=CS1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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